4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
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Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Derivative Formation: The piperazine ring is then introduced by reacting the benzodioxole intermediate with piperazine under controlled conditions.
Thiocarbamide Formation: The final step involves the reaction of the piperazine derivative with 4-nitrophenyl isothiocyanate to form the carbothioamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitro group will produce the corresponding amine.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioamide: Lacks the nitrophenyl group, which may result in different biological activity.
N-(4-nitrophenyl)piperazine-1-carbothioamide: Lacks the benzodioxole moiety, affecting its chemical properties and applications.
Uniqueness
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both the benzodioxole and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c24-23(25)16-4-2-15(3-5-16)20-19(28)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYAHKQGSPFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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